[1,1'-biphenyl]-3,4',5-triol
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Overview
Description
[1,1’-Biphenyl]-3,4’,5-triol is an organic compound consisting of two benzene rings connected by a single bond, with three hydroxyl groups attached at the 3, 4’, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid with a halogenated benzene derivative in the presence of a palladium catalyst . The hydroxyl groups can then be introduced through hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods
Industrial production of [1,1’-biphenyl]-3,4’,5-triol may involve large-scale Suzuki-Miyaura coupling reactions followed by hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-3,4’,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted biphenyl derivatives .
Scientific Research Applications
[1,1’-Biphenyl]-3,4’,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of [1,1’-biphenyl]-3,4’,5-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to antioxidant effects and modulation of cellular pathways. The compound may also interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: Lacks hydroxyl groups and has different chemical properties.
[1,1’-Biphenyl]-4,4’-diol: Contains two hydroxyl groups at different positions.
[1,1’-Biphenyl]-3,3’,4,4’-tetraol: Contains four hydroxyl groups, leading to different reactivity and applications.
Uniqueness
The presence of three hydroxyl groups allows for multiple hydrogen bonding interactions, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
74276-54-3 |
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Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-(4-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7,13-15H |
InChI Key |
HSZOQEGJICWJDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)O)O)O |
Purity |
0 |
Origin of Product |
United States |
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